11-Deoxydoxorubicin

Übersicht

Beschreibung

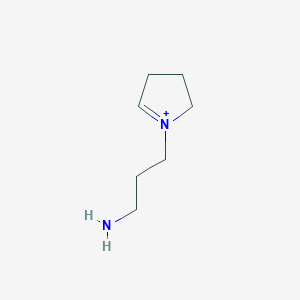

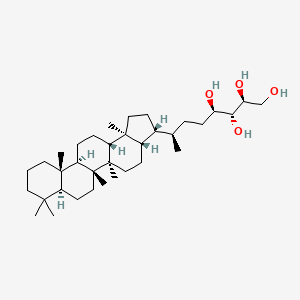

11-Deoxydoxorubicin is a chemical compound that belongs to the family of anthracyclines, which are known for their potent anticancer properties . It is an impurity of Doxorubicin, an anthracycline antibiotic with anti-Gram-positive bacterial activity and a broad antitumor spectrum .

Synthesis Analysis

The synthesis of this compound has been studied in the context of anthracycline antitumor compounds. The strain Streptomyces peucetius var. aureus, a biochemical mutant of Streptomyces peucetius var. caesius, produced a new anthracycline complex, which was extracted from the culture broths and separated into four main yellow components .

Molecular Structure Analysis

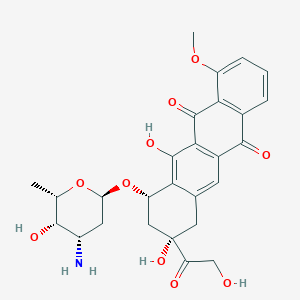

The molecular structure of this compound has been studied using X-ray diffraction analyses. The complexes between two anthracycline antitumor compounds, idarubicin (IDR) and 4-O-demethyl-11-deoxydoxorubicin (ddDOX), with the DNA hexamer d(CGATCG) provided the detailed three-dimensional molecular structures at 1.7 A and 1.8 A resolution, respectively .

Chemical Reactions Analysis

Doxorubicin, a related compound, is known to bind to DNA-associated enzymes, intercalate with DNA base pairs, and target multiple molecular targets to produce a range of cytotoxic effects . It’s reasonable to assume that this compound may have similar chemical reactions.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism Analysis

A study by Peng, Alberts, Salmon, and Davis (2004) developed a sensitive high-performance liquid chromatography (HPLC) assay for analyzing 11-Deoxydoxorubicin (4′-deoxyDX) and its metabolites in biological samples. This method offers a precise way to assess the disposition kinetics and physicochemical properties of this compound in clinical settings (Peng, Y., Alberts, D., Salmon, S., & Davis, T., 2004).

Comparative Studies with Doxorubicin

Formelli, Pollini, Casazza, Marco, and Mariani (2004) compared the pharmacokinetics of this compound with its parent compound, doxorubicin, in mice. Their study revealed differences in tissue distribution and elimination rates between the two compounds, highlighting the unique pharmacological profile of this compound (Formelli, F., Pollini, C., Casazza, A., Marco, A., & Mariani, A., 2004).

Clinical Trials and Therapeutic Potential

Rozencweig, Crespeigne, and Kenis (2004) conducted a Phase I trial of this compound, showing its efficacy against doxorubicin-resistant malignancies and reduced potential for heart damage compared to doxorubicin. This suggests potential applications in treating various solid tumors (Rozencweig, M., Crespeigne, N., & Kenis, Y., 2004).

Novel Analogues and Modifications

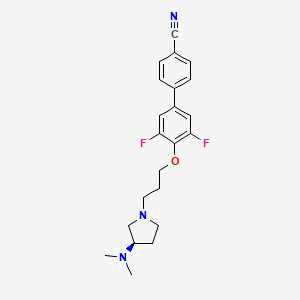

Holstein, Bigelow, Olson, Vestal, Walsh, and Hohl (2015) studied a novel derivative of this compound, 5-imino-13-deoxydoxorubicin (GPX-150), modified to prevent cardiotoxic metabolites formation. This phase I study indicates its safety and potential efficacy in treating metastatic solid tumors (Holstein, S., Bigelow, J., Olson, R., Vestal, R., Walsh, G., & Hohl, R., 2015).

In Vitro Antitumor Activity

A study by Majumdar, Misra, and Roy (2019) investigated 14-Deoxy-11,12-didehydroandrographolide, a compound structurally similar to this compound, for its anti-biofilm activity against Pseudomonas aeruginosa. This research highlights the potential of structurally related compounds in combating biofilm-associated infections (Majumdar, M., Misra, T., & Roy, D. N., 2019).

Modulation of Drug Metabolism

Arnold, Baylon, Tajkhorshid, and Das (2017) studied how Doxorubicin modulates the metabolism of arachidonic acid by CYP2J2, a human cytochrome expressed in cardiomyocytes. Their findings indicate that Doxorubicin and its metabolite, 7-deoxydoxorubicin aglycone, alter the enzyme's activity, providing insights into the cardiotoxic effects of anthracyclines (Arnold, W. R., Baylon, J., Tajkhorshid, E., & Das, A., 2017).

Safety and Hazards

Zukünftige Richtungen

The future for the continued use of Doxorubicin and related compounds like 11-Deoxydoxorubicin clinically against cancer looks set to be prolonged, provided certain enhancements are made to its chemistry, delivery, and toxicity . New drug delivery systems that would eliminate these adverse effects, including liposomes, hydrogel, and nanoparticulate systems, are being explored .

Eigenschaften

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO10/c1-11-23(31)15(28)7-19(37-11)38-17-9-27(35,18(30)10-29)8-12-6-14-22(25(33)20(12)17)26(34)21-13(24(14)32)4-3-5-16(21)36-2/h3-6,11,15,17,19,23,29,31,33,35H,7-10,28H2,1-2H3/t11-,15-,17-,19-,23+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVCUZWDGRKRKU-CYMFRXPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71800-89-0 | |

| Record name | 11-Deoxyadriamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071800890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trisodium;hydroxy-[4-[[(E)-3-(2-methoxyphenyl)but-2-enyl]-methylamino]-1-phosphonatobutyl]phosphinate](/img/structure/B1250770.png)

![(1R,13R,15S,16S)-12,12,16-trimethyl-10,19,21-triazahexacyclo[13.5.2.01,13.03,11.04,9.015,19]docosa-3(11),4,6,8-tetraen-22-one](/img/structure/B1250775.png)

![N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]pentanamide](/img/structure/B1250779.png)

![1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrole-2,5-dione](/img/structure/B1250782.png)

![N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide](/img/structure/B1250784.png)